
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate
Overview
Description
- Quinolines are heterocyclic aromatic compounds that have diverse applications in chemistry, biology, and medicine.
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: is a chemical compound with a complex structure that combines a quinoline ring system with various functional groups.
Preparation Methods
- The synthetic routes for Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate can vary, but one common approach involves the Fischer indole synthesis.
- In this method, cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH). This reaction yields the corresponding tricyclic indole compound, which can then be further modified to obtain This compound .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via sequential functionalization of the quinoline scaffold. Critical steps include:
- Halogenation : Bromine and fluorine are introduced via electrophilic substitution or directed ortho-metalation strategies. For example, bromination at C-8 is achieved using reagents like POBr₃ or NaBr in acidic media . Fluorination at C-5 typically employs fluorinating agents such as Selectfluor or DAST .
- Esterification : The methyl ester at C-2 is introduced via Fischer esterification, where the carboxylic acid intermediate reacts with methanol in the presence of H₂SO₄ .
- Hydroxylation : The hydroxyl group at C-4 is retained through protection-deprotection strategies during synthesis (e.g., using acetyl or benzyl groups) .
Reactivity and Functional Group Transformations
The compound participates in several reactions due to its reactive sites:
Nucleophilic Aromatic Substitution (SₙAr)
- Bromine Displacement : The C-8 bromine undergoes substitution with nucleophiles (e.g., amines, alkoxides) under palladium catalysis. For example:
- Fluorine Stability : The C-5 fluorine is generally inert under mild conditions but can be displaced under harsh basic or metal-catalyzed conditions .
Ester Hydrolysis
The methyl ester at C-2 is hydrolyzed to a carboxylic acid under acidic or basic conditions:Yields for hydrolysis typically exceed 80% under reflux .
Coordination and Chelation
The 4-hydroxy group participates in metal chelation (e.g., Cu²⁺, Zn²⁺), forming stable complexes studied for antimicrobial and anticancer applications .
Stability and Reaction Conditions
- Thermal Stability : Decomposes above 250°C; reactions are typically conducted below 150°C .
- pH Sensitivity : The hydroxyl group at C-4 undergoes deprotonation above pH 7, enhancing solubility in polar solvents .
Comparative Reactivity of Substituents
Table 2: Reactivity Trends in the Quinoline Core
Position | Substituent | Reactivity Rank (1 = Most Reactive) | Key Reactions |
---|---|---|---|
C-8 | Br | 1 | SₙAr, Cross-coupling |
C-2 | COOCH₃ | 2 | Hydrolysis, Transesterification |
C-4 | OH | 3 | Chelation, Protection |
C-5 | F | 4 | Limited substitution |
Experimental Data Highlights
Scientific Research Applications
Antimicrobial Activity
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.
Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 15.6 μg/mL | Moderate |
Escherichia coli | 31.2 μg/mL | Moderate |
Klebsiella pneumoniae | 62.5 μg/mL | Moderate |
These findings suggest that the compound could be developed into a new antimicrobial agent, particularly effective against resistant strains.
Anticancer Activity
The compound has shown promising anticancer activity across various cell lines, including breast cancer (MCF-7) and leukemia (HL-60). Studies indicate it induces cell cycle arrest and apoptosis in cancer cells through modulation of key signaling pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.0 | Apoptosis induction |
HL-60 | 20.5 | Cell cycle arrest |
The ability to target multiple pathways enhances its potential as a lead compound for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. Results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent for treating resistant infections.
Case Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, suggesting effectiveness in targeting cancer cells.
Mechanism of Action
- The exact mechanism by which Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate exerts its effects would require further research.
- indole derivatives often interact with specific molecular targets or pathways within cells.
- These interactions can influence cellular processes such as gene expression, enzyme activity, or signal transduction.
Comparison with Similar Compounds
- While I couldn’t find direct information on similar compounds to Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate , it’s essential to compare its properties and applications with other indole derivatives.
- Researchers often study related compounds to understand their unique features and potential advantages.
Biological Activity
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Pharmacological Activities
1. Antimicrobial Activity
- This compound demonstrates significant antimicrobial properties. Compounds with similar structures have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
2. Anticancer Activity
- Research indicates that derivatives of 8-hydroxyquinoline exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in breast cancer (T-47D) and liver cancer (Hep3B) cells . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
3. Anti-inflammatory Effects
- Some studies suggest that quinoline derivatives may modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases. The exact pathways remain an area for further investigation .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : Similar compounds are known to act as metal chelators, which can restore metal balance in biological systems and may be useful in treating metal-related diseases .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival. For instance, it has been suggested that it could act as a selective inhibitor of fructose 1,6-bisphosphate aldolase (FBA), which is essential for various bacterial species .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related 8-hydroxyquinoline derivative in inhibiting tumor growth in a xenograft model. The compound demonstrated significant tumor suppression at a dosage of 10 mg/kg/day over nine days without causing histological damage to vital organs . This highlights the potential for developing safe anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Activity
In vitro tests showed that this compound exhibited strong antimicrobial activity against Klebsiella pneumoniae and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics . This suggests its potential as a lead compound for new antibiotic therapies.
Comparative Analysis of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | 8-Hydroxyquinoline derivatives | Inhibition of Gram-positive and Gram-negative bacteria |
Anticancer | Quinoline-based compounds | Cytotoxicity against various cancer cell lines |
Anti-inflammatory | Indole derivatives | Modulation of inflammatory pathways |
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate?
- Methodology :
- Begin with a quinoline scaffold (e.g., ethyl quinoline-2-carboxylate derivatives) and introduce substituents sequentially. Halogenation (bromination/fluorination) should be performed under controlled conditions to ensure regioselectivity. For bromination, use NBS (N-bromosuccinimide) in DMF at 0–5°C to minimize side reactions. Fluorination may employ DAST (diethylaminosulfur trifluoride) or Selectfluor reagents in anhydrous solvents .
- Optimize reaction time and temperature using TLC/HPLC monitoring. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity (>97%) via HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodology :
- 1H/13C NMR : Assign peaks by comparing with structurally related quinoline esters (e.g., methyl 4-chloro-8-fluoroquinoline-2-carboxylate ). The 8-bromo substituent will exhibit deshielding in aromatic protons (δ 7.8–8.5 ppm).
- IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups.
- HRMS : Validate molecular weight (C₁₂H₈BrFNO₃, theoretical m/z 328.97) with <2 ppm error .
Q. What analytical methods ensure purity and stability during storage?
- Methodology :
- Use HPLC with a C18 column (ACN/water mobile phase) to assess purity (>97%). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Store at 0–6°C in amber vials under inert gas to prevent hydrolysis/oxidation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the 8-bromo and 5-fluoro substituents in cross-coupling reactions?
- Methodology :
- Perform Suzuki-Miyaura coupling with boronic acids: The 8-bromo group is more reactive than 5-fluoro due to lower bond dissociation energy. Use Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (80°C, 12h). Monitor regioselectivity via LC-MS and compare with computational predictions (DFT for transition-state analysis) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodology :
- For ambiguous NOE signals, conduct 2D NMR (ROESY, HSQC) to distinguish proximity effects. Compare crystallographic data (e.g., X-ray diffraction of methyl 4-hydroxyquinoline analogs ) to validate spatial arrangements. Reconcile discrepancies by revisiting synthetic intermediates for potential isomerization .
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- Use Schrödinger’s QikProp or ADMET Predictor™ to estimate logP (lipophilicity) and aqueous solubility. Validate predictions with experimental shake-flask assays (PBS pH 7.4, 25°C). For metabolic stability, run microsomal assays (human liver microsomes, NADPH cofactor) and correlate with CYP450 docking simulations .
Properties
IUPAC Name |
methyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO3/c1-17-11(16)7-4-8(15)9-6(13)3-2-5(12)10(9)14-7/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCVZLBQUCUVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674821 | |
Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-48-6 | |
Record name | Methyl 8-bromo-5-fluoro-4-hydroxy-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.